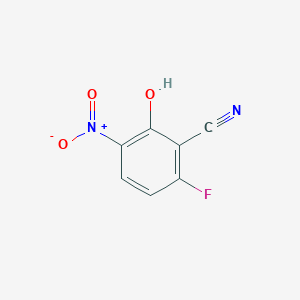

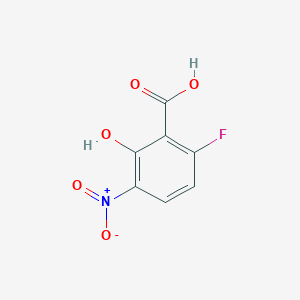

6-Fluoro-2-hydroxy-3-nitrobenzoic acid

説明

6-Fluoro-2-hydroxy-3-nitrobenzoic acid is a chemical compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of 2-fluoro-3-nitrobenzoic acid, a similar compound, involves several steps starting from o-methylphenol. The process includes nitration reaction, hydroxyl chlorination, fluorination reaction, and finally oxidation . Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones .Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-hydroxy-3-nitrobenzoic acid can be represented by the InChI code:1S/C7H4FNO5/c8-3-1-2-4 (9 (13)14)6 (10)5 (3)7 (11)12/h1-2,10H, (H,11,12) .

科学的研究の応用

- Compounds like “6-Fluoro-2-hydroxy-3-nitrobenzoic acid” are often used as raw materials or intermediates in organic synthesis . They can be used to create a variety of other compounds, depending on the specific reactions involved.

- Fluorinated compounds, including those similar to “6-Fluoro-2-hydroxy-3-nitrobenzoic acid”, are often used in the development of pharmaceuticals . Fluorine atoms can enhance the biological activity of these compounds.

- Similar to its use in pharmaceuticals, “6-Fluoro-2-hydroxy-3-nitrobenzoic acid” and similar compounds can be used in the development of agrochemicals . These can include pesticides, herbicides, and other chemicals used in agriculture.

Organic Synthesis

Pharmaceuticals

Agrochemicals

Dyestuff

- Compounds similar to “6-Fluoro-2-hydroxy-3-nitrobenzoic acid” can be used as supporting electrolytes for the electrodeposition of other substances . For example, they can be used in the electrodeposition of pyrrole on zinc for corrosion protection .

- The method of application involves using these compounds in an electrolyte solution, through which a current is passed to deposit the desired substance on a substrate .

- The outcome is a coated substrate, which can have improved properties such as increased corrosion resistance .

- These compounds can also be used as ligands for the synthesis of complexes with metals such as iron and aluminum . These complexes can be used in chelating therapy, a medical procedure used to remove heavy metals from the body .

- The method of application involves synthesizing the desired complex and administering it to the patient .

- The outcome is the removal of heavy metals from the body, which can be beneficial in treating certain medical conditions .

Electrodeposition

Chelating Therapy

- Compounds like “6-Fluoro-2-hydroxy-3-nitrobenzoic acid” can form molecular adducts with commercially important herbicides and pesticides .

- The method of application involves using these compounds in the synthesis of new herbicides and pesticides .

- The outcomes would be new herbicides and pesticides, which would then need to be tested for effectiveness and environmental impact .

- Fluorinated quinolines, which can be synthesized from compounds like “6-Fluoro-2-hydroxy-3-nitrobenzoic acid”, have found applications in various fields .

- They are used in the synthesis of antimalarial drugs, antineoplastic drugs, and drugs for the treatment of heart diseases .

- They are also used in agriculture and as components for liquid crystals .

- The outcomes of these processes are new potential drugs or other products, which would then need to be tested for efficacy, safety, and effectiveness .

Herbicides and Pesticides

Fluorinated Quinolines

Safety And Hazards

6-Fluoro-2-hydroxy-3-nitrobenzoic acid is classified as hazardous. It can cause serious eye damage, skin irritation, and specific target organ toxicity. It is also harmful if swallowed . Safety precautions include avoiding contact with skin and eyes, wearing protective clothing, and ensuring adequate ventilation .

将来の方向性

While specific future directions for 6-Fluoro-2-hydroxy-3-nitrobenzoic acid are not mentioned in the literature, similar compounds have been used as supporting electrolytes for the electrodeposition of pyrrole on zinc for corrosion protection . This suggests potential applications in materials science and corrosion protection.

特性

IUPAC Name |

6-fluoro-2-hydroxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO5/c8-3-1-2-4(9(13)14)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERRYAMICLGJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-hydroxy-3-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

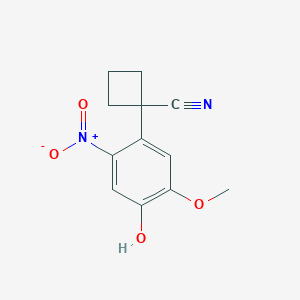

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)

![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)